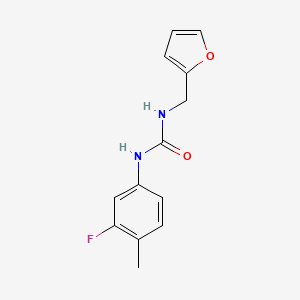

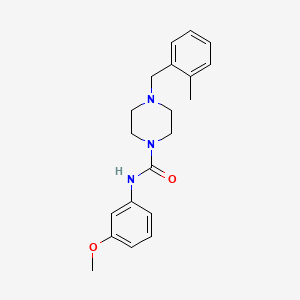

![molecular formula C13H18N2O4S B4619921 N-cyclopropyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4619921.png)

N-cyclopropyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide

Übersicht

Beschreibung

N-cyclopropyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide, also known as CES-101, is a novel small molecule that has been developed as a potential therapeutic agent for treating various diseases, including cancer, inflammation, and neuropathic pain.

Wissenschaftliche Forschungsanwendungen

The Structure of Glibenclamide

Glibenclamide, known for its antidiabetic properties, has been extensively studied in various forms, including its solid-state structure. This research provides insights into the molecular interactions and stability of glibenclamide, contributing to a deeper understanding of its pharmacological activities and potential applications in treating diabetes. The findings from studies such as those by Sanz et al. (2012) highlight the importance of structural analysis in the development of effective therapeutic agents (Sanz, Claramunt, Alkorta, Sánchez‐Sanz, & Elguero, 2012).

Glibenclamide Hydrogels and Chitosan

The interaction between glibenclamide and chitosan has been investigated to explore new delivery mechanisms for antidiabetic drugs. Through spectroscopy analysis, researchers like Delgadillo-Armendariz et al. (2014) have shed light on the potential of forming hydrogels that could offer innovative approaches to drug delivery, particularly for diabetes management. This research underscores the versatility of glibenclamide and its derivatives in various pharmaceutical formulations (Delgadillo-Armendariz, Rangel-Vázquez, & García-Castañón, 2014).

Glibenclamide Analogues and Their Biological Activities

The exploration of glibenclamide analogues has led to the development of compounds with enhanced hypoglycemic and hypolipidemic activities. Studies by Ahmadi et al. (2014) demonstrate the potential of structural modifications to improve the efficacy and therapeutic value of glibenclamide derivatives, offering new avenues for the treatment of diabetes and associated metabolic disorders (Ahmadi, Khalili, Khatami, Farsadrooh, & Nahri-Niknafs, 2014).

Glibenclamide and Sulfoxonium Ylides in Synthesis

The chemistry involving glibenclamide and sulfoxonium ylides has been explored for the development of novel synthetic methodologies. Research by Xu et al. (2018) on Rh(iii)-catalyzed annulations highlights the role of glibenclamide derivatives in facilitating complex chemical transformations, which could be applied in the synthesis of biologically active compounds and materials (Xu, Zheng, Yang, & Li, 2018).

Glibenclamide Derivatives and Photoaffinity Labelling

The development of glibenclamide derivatives for photoaffinity labeling of the sulfonylurea receptor has been an area of significant interest. Research by Chudziak et al. (1994) into the synthesis of a 125I labeled azido-substituted glibenclamide analogue represents a pivotal step in understanding the molecular interactions at the sulfonylurea receptor, providing valuable insights into the mechanism of action of antidiabetic drugs (Chudziak, Schwanstecher, Laatsch, & Panten, 1994).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the compound undergoes an electrocatalytic redox neutral [3 + 2] annulation . This process involves the generation of an N-cyclopropylaniline radical cation electrochemically and its reactivity toward alkenes .

Biochemische Analyse

Biochemical Properties

N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in various physiological and pathological functions such as thrombosis, diabetes, inflammation, and cancer . The compound inhibits h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8 with varying degrees of potency, demonstrating its potential as a therapeutic agent . The interactions between N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide and these enzymes involve binding to the active sites, thereby inhibiting their activity.

Cellular Effects

N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has shown cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent . It induces apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53 and BAX while downregulating anti-apoptotic genes like Bcl2 . Additionally, it causes cell cycle arrest at the G1/S phase, further inhibiting cancer cell proliferation .

Molecular Mechanism

The molecular mechanism of action of N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of h-NTPDases, inhibiting their activity and thereby affecting the hydrolysis of nucleotides . This inhibition leads to altered levels of extracellular nucleotides, which can influence various physiological processes. Additionally, the compound’s interaction with cancer cell proteins results in the modulation of gene expression, promoting apoptosis and inhibiting cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods Long-term studies have indicated that the compound can sustain its cytotoxic effects on cancer cells, suggesting its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to healthy tissues . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active and inactive metabolites, which can affect the compound’s overall efficacy and toxicity. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes by specific transporters, which facilitate its uptake and distribution within cells . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues also affects its overall therapeutic efficacy and potential side effects .

Subcellular Localization

N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Eigenschaften

IUPAC Name |

N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-3-14-20(17,18)12-8-9(4-7-11(12)19-2)13(16)15-10-5-6-10/h4,7-8,10,14H,3,5-6H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFSDLPEOJCDIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4619875.png)

![N,N'-(4-methyl-1,2-phenylene)bis[2-(4-chlorophenyl)acetamide]](/img/structure/B4619882.png)

![N~2~-(4-bromophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4619887.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide](/img/structure/B4619909.png)

![2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B4619920.png)

![2-methoxy-N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide](/img/structure/B4619933.png)

![4-[5-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4619945.png)